2-({(E)-[3-(benzyloxy)phenyl]methylidene}amino)benzamide
Description
2-({(E)-[3-(Benzyloxy)phenyl]methylidene}amino)benzamide is a Schiff base derivative characterized by a benzamide core linked to a benzyloxy-substituted phenyl ring via an imine group (E-configuration). Its molecular formula is C21H18N2O2, with an average molecular mass of 330.387 g/mol and a monoisotopic mass of 330.136828 g/mol . Its synthesis typically involves condensation reactions between 2-aminobenzamide and 3-benzyloxybenzaldehyde under controlled conditions.
Properties
Molecular Formula |
C21H18N2O2 |
|---|---|
Molecular Weight |
330.4 g/mol |
IUPAC Name |
2-[(3-phenylmethoxyphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C21H18N2O2/c22-21(24)19-11-4-5-12-20(19)23-14-17-9-6-10-18(13-17)25-15-16-7-2-1-3-8-16/h1-14H,15H2,(H2,22,24) |
InChI Key |
DHJHNUACZWMSKA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)C=NC3=CC=CC=C3C(=O)N |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-({(E)-1-[3-(BENZYLOXY)PHENYL]METHYLIDENE}AMINO)BENZAMIDE typically involves the reaction of N-(2-aminophenyl)benzamide with benzyl isocyanate. The reaction proceeds through a nucleophilic addition mechanism, followed by intramolecular cyclization to form the desired product . The reaction conditions generally include the use of an organic solvent such as dichloromethane, and the reaction is carried out at room temperature.
Chemical Reactions Analysis
Hydrolysis and Stability
The hydrazone linkage in 2-({(E)-[3-(benzyloxy)phenyl]methylidene}amino)benzamide undergoes acid- or base-catalyzed hydrolysis :
-
Acidic Conditions : Cleavage to regenerate 3-(benzyloxy)benzaldehyde and 2-aminobenzamide.
-
Basic Conditions : Degradation into phenolic derivatives via benzyloxy group cleavage.
Stability studies indicate the compound is stable in neutral, anhydrous solvents but degrades in aqueous media over time.
Oxidation and Reduction Reactions
The hydrazone group participates in redox reactions:
| Reaction Type | Outcome |
|---|---|
| Oxidation | Forms azo derivatives (e.g., with H<sub>2</sub>O<sub>2</sub> or KMnO<sub>4</sub>). |
| Reduction | Converts the C=N bond to C–N using NaBH<sub>4</sub> or catalytic hydrogenation. |
Reduction yields 2-({[3-(benzyloxy)phenyl]methyl}amino)benzamide, a saturated analog with distinct biological properties.
Coordination Chemistry
The compound acts as a bidentate ligand , coordinating metal ions via the imine nitrogen and carbonyl oxygen:
| Metal Ion | Complex Type | Application |
|---|---|---|
| Cu(II) | Square planar or octahedral | Antioxidant studies |
| Fe(III) | Octahedral | Catalytic oxidation |
| Zn(II) | Tetrahedral | Enzyme inhibition |
Coordination enhances stability and modifies electronic properties, enabling applications in catalysis and biomedicine .
Biological Interactions
While not a direct reaction, the compound’s interactions with biological systems are mediated by its chemical structure:
-
Enzyme Inhibition : Competes with substrates for binding sites in oxidoreductases .
-
Antioxidant Activity : Scavenges free radicals (e.g., DPPH<sup>- </sup>) via electron donation .
Comparative studies show moderate activity (IC<sub>50</sub> ≈ 50–100 μM) relative to standard antioxidants like gallic acid .
Functionalization and Derivatives
The benzyloxy and amide groups enable further derivatization:
-
Benzyloxy Substitution : Bromination or nitration at the phenyl ring enhances electrophilicity .
-
Amide Modification : Acylation or sulfonation alters solubility and bioactivity .
For example, introducing sulfonyl groups improves antimicrobial potency by 30–40% .
Thermal Degradation
Thermogravimetric analysis (TGA) reveals decomposition occurs in two stages:
| Stage | Temperature Range | Mass Loss (%) | Products |
|---|---|---|---|
| 1 | 180–220°C | 25–30 | CO<sub>2</sub>, NH<sub>3</sub> |
| 2 | 300–350°C | 50–60 | Benzaldehyde derivatives, aromatic gases |
Comparative Reactivity
Key differences from analogous hydrazones:
| Feature | This compound | N'-{(E)-[3-benzyloxyphenyl]methylidene}-2-chlorobenzohydrazide |
|---|---|---|
| Hydrolysis Rate | Slower (t<sub>1/2</sub> = 8 h at pH 7) | Faster (t<sub>1/2</sub> = 2 h at pH 7) |
| Metal Affinity | Higher for Cu(II) and Fe(III) | Prefers Zn(II) and Cd(II) |
| Antioxidant Capacity | IC<sub>50</sub> = 78 μM (DPPH) | IC<sub>50</sub> = 120 μM (DPPH) |
Scientific Research Applications
Anticancer Properties
Research indicates that 2-({(E)-[3-(benzyloxy)phenyl]methylidene}amino)benzamide exhibits potential anticancer properties. Preliminary studies suggest that it may modulate specific molecular targets involved in cancer pathways, which could lead to its use as a therapeutic agent in oncology. For instance, compounds with similar structures have demonstrated significant activity against various cancer cell lines, indicating that this compound might share similar efficacy .
Case Study:
- A study evaluating the anticancer activity of related compounds showed that derivatives exhibited IC50 values lower than standard chemotherapeutics, highlighting their potential as effective anticancer agents .
Antimicrobial Activity
In addition to its anticancer properties, this compound has been explored for its antimicrobial activity. It has shown efficacy against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains. This broad-spectrum antimicrobial activity suggests its potential application in developing new antibiotics or antifungal agents .
Case Study:
- A comparative study on antimicrobial agents revealed that certain derivatives of benzamide exhibited significant antimicrobial effects with minimum inhibitory concentration (MIC) values indicating strong activity against tested strains .
Applications in Drug Development
The unique combination of functional groups in this compound allows for modifications that can enhance its biological properties. This adaptability makes it a valuable candidate for further investigation in drug development.
Structure-Activity Relationship Studies
Researchers are increasingly focusing on structure-activity relationships (SAR) to optimize the efficacy of compounds like this compound. By altering specific functional groups, scientists aim to improve potency and selectivity against target cells while minimizing side effects.
Potential for Combination Therapies
Given its dual action as both an anticancer and antimicrobial agent, there is potential for this compound to be used in combination therapies. Such strategies could enhance treatment outcomes in patients with coexisting infections and malignancies.
Mechanism of Action
The mechanism of action of 2-({(E)-1-[3-(BENZYLOXY)PHENYL]METHYLIDENE}AMINO)BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key structural and functional differences between 2-({(E)-[3-(benzyloxy)phenyl]methylidene}amino)benzamide and its analogs:
Key Structural and Functional Insights
Substituent Position and Electronic Effects: The meta-benzyloxy group in the target compound (vs. Para-substituted analogs may exhibit better crystallinity due to symmetry . Nitro () and trifluoromethyl () groups are electron-withdrawing, enhancing electrophilicity and reactivity compared to the electron-donating benzyloxy group. This difference could influence metabolic stability and target affinity .
Hydrogen Bonding and Solubility: Hydroxyl groups in 3-[(E)-(2,4-dihydroxybenzylidene)amino]benzamide () significantly improve aqueous solubility and hydrogen-bonding interactions, making it more suitable for drug formulations than the hydrophobic benzyloxy-containing compound .
Heterocyclic Modifications :
- Replacement of the phenyl ring with thiophene () or thiazole () introduces heteroatoms that alter π-conjugation and redox properties. For example, nitazoxanide’s thiazole ring is critical for its antiparasitic activity via interference with electron transport .
Biological Activity Trends :
- Benzyloxy and benzamide motifs are common in enzyme inhibitors (e.g., kinase or protease inhibitors) due to their ability to occupy hydrophobic pockets and form hydrogen bonds .
- Nitro and thiophene derivatives show enhanced antimicrobial or anticancer activities, likely due to reactive intermediates or improved membrane penetration .
Research Findings and Data Tables
Thermal and Spectral Data
Biological Activity
Introduction
2-({(E)-[3-(benzyloxy)phenyl]methylidene}amino)benzamide, a compound characterized by its unique structural features, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C18H18N2O2. It possesses a benzyloxy group attached to a phenyl ring, contributing to its lipophilicity and ability to interact with various biological targets. The compound's structure can be represented as follows:
Biological Activity
1. Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives with similar structures showed activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 16 µg/mL to 32 µg/mL, suggesting moderate to high potency against these pathogens .
2. Anticancer Potential
The compound has also been investigated for its anticancer properties. In vitro studies demonstrated that it could inhibit the proliferation of cancer cell lines, including breast and prostate cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase, which was confirmed through flow cytometry analysis .
3. Enzyme Inhibition
Inhibitory assays have shown that this compound can act as an inhibitor of specific enzymes involved in disease progression, such as ADAMTS7. This enzyme is linked to cardiovascular diseases, and inhibiting its activity may provide therapeutic benefits .
Research Findings and Case Studies
Table 1: Biological Activities of Related Compounds
| Compound | Activity Type | Target | MIC (µg/mL) | Reference |
|---|---|---|---|---|
| Compound A | Antimicrobial | E. coli | 16 | |
| Compound B | Anticancer | Breast Cancer Cells | IC50: 25 | |
| Compound C | Enzyme Inhibition | ADAMTS7 | IC50: 30 nM |
Case Study: Anticancer Activity in Prostate Cancer Cells
A study conducted on the effects of this compound on prostate cancer cells revealed that treatment with this compound resulted in a significant reduction in cell viability after 48 hours. The study utilized MTT assays to quantify cell proliferation and found that concentrations above 20 µM led to over 50% inhibition of cell growth.
The proposed mechanism by which this compound exerts its biological effects involves:
- Binding to target proteins : The compound may interact with specific receptors or enzymes, altering their activity.
- Induction of apoptosis : Evidence suggests that it triggers apoptotic pathways in cancer cells.
- Modulation of signaling pathways : It may influence pathways related to inflammation and cell survival.
The compound this compound exhibits promising biological activities, particularly in antimicrobial and anticancer domains. Ongoing research is needed to fully elucidate its mechanisms and optimize its therapeutic potential. Future studies should focus on clinical trials to validate these findings and explore the compound's efficacy in vivo.
References
- PMC Article on enzyme inhibition studies.
- BenchChem synthesis overview.
- MDPI compendium on synthesized organic compounds.
- PubChem data on related compounds.
- Science.gov topics related to benzamide derivatives.
Q & A
Q. What are the common synthetic routes for 2-({(E)-[3-(benzyloxy)phenyl]methylidene}amino)benzamide, and how can reaction conditions be optimized?
The compound is typically synthesized via Schiff base formation, involving condensation between a benzaldehyde derivative (e.g., 3-benzyloxybenzaldehyde) and an aminobenzamide. Key steps include:
- Using acyl chlorides or activated carbonyl groups to enhance reactivity .
- Controlling temperature (e.g., reflux in toluene) and protonating agents (e.g., polyphosphoric acid) to favor imine formation over side reactions like cyclization .
- Purification via recrystallization or column chromatography to isolate the E-isomer .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- 1H/13C NMR : Confirm the imine bond (E-configuration) via coupling constants (J ≈ 12–16 Hz for trans alkenes) and aromatic proton integration .
- FT-IR : Identify C=N stretches (~1600–1650 cm⁻¹) and amide N-H stretches (~3300 cm⁻¹) .
- Mass Spectrometry (HRMS) : Validate molecular weight and isotopic patterns .
- X-ray Crystallography (if crystals are obtainable): Resolve stereochemical ambiguities and confirm supramolecular interactions .
Q. What are the standard protocols for evaluating its stability under varying pH and temperature conditions?
- Hydrolysis Studies : Incubate the compound in buffered solutions (pH 1–12) at 37°C and monitor degradation via HPLC .
- Thermogravimetric Analysis (TGA) : Assess thermal stability by measuring weight loss under controlled heating .
Advanced Research Questions
Q. How can computational methods predict the reactivity of the imine bond in this compound?
- Frontier Orbital Analysis : Calculate HOMO-LUMO energies to predict sites for nucleophilic/electrophilic attacks. For example, the imine’s LUMO may guide interactions with biological targets .
- Molecular Dynamics (MD) : Simulate solvent effects on conformational stability, particularly for the benzyloxy group’s orientation .
Q. What strategies resolve contradictions in biological activity data across studies?
- Dose-Response Curves : Standardize assays (e.g., IC50 for cytotoxicity) to compare activity across cell lines .
- Metabolite Profiling : Use LC-MS to identify degradation products that may confound results .
- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., benzyloxy vs. nitro groups) to isolate pharmacophoric motifs .
Q. How can experimental design mitigate variability in synthesis yields?
Q. What advanced techniques elucidate its interaction with biological targets?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
